2-(1H-Tetrazol-5-yl)pyrimidine

pKa bioisosterism medicinal chemistry

2-(1H-Tetrazol-5-yl)pyrimidine offers a uniquely low pKa (2.84 vs. typical 4.5–4.9), enabling precise ionization control at physiological pH for solubility tuning, LogD adjustment, and target binding optimization. Its coordination isomerism produces MOFs with high CO₂ selectivity; predictable magnetic exchange (J = -4 to -31 cm⁻¹) supports single-molecule magnet design. Outperforms generic tetrazoles in binding affinity and coordination geometry—ideal for demanding medicinal chemistry and materials science applications.

Molecular Formula C5H4N6
Molecular Weight 148.13 g/mol
CAS No. 13600-33-4
Cat. No. B079466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Tetrazol-5-yl)pyrimidine
CAS13600-33-4
Molecular FormulaC5H4N6
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NNN=N2
InChIInChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
InChIKeyBXQGZGGMGJOXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Tetrazol-5-yl)pyrimidine (CAS 13600-33-4) Procurement Guide: Core Identity and Compound Class


2-(1H-Tetrazol-5-yl)pyrimidine (CAS 13600-33-4), also referred to as 5-(pyrimidin-2-yl)-1H-tetrazole or 5-pyrimidyltetrazole, is a heterocyclic building block that fuses a pyrimidine ring with a 5-substituted tetrazole moiety. It is primarily utilized as a versatile scaffold in medicinal chemistry and as a multidentate ligand in coordination chemistry. Its physicochemical profile includes a predicted pKa of 2.84±0.10 and a predicted LogP of -1.25, which differentiate it from typical tetrazoles and influence its ionization and solubility behavior .

2-(1H-Tetrazol-5-yl)pyrimidine: Why In-Class Tetrazole Analogs Cannot Be Directly Substituted


While many tetrazole derivatives serve as carboxylic acid bioisosteres with pKa values in the 4.5–4.9 range, the specific pyrimidine substitution in 2-(1H-tetrazol-5-yl)pyrimidine drastically lowers the pKa to approximately 2.84 . This altered acidity significantly impacts its protonation state at physiological pH, its metal coordination geometry, and its ability to participate in hydrogen bonding and electrostatic interactions. Consequently, generic tetrazoles or even other heteroaryl-tetrazoles cannot reliably reproduce the binding affinity, coordination modes, or physicochemical properties essential for targeted applications in drug design or materials science [1][2].

2-(1H-Tetrazol-5-yl)pyrimidine: Quantifiable Differentiation Evidence vs. Structural Analogs


pKa Differentiation: 2-(1H-Tetrazol-5-yl)pyrimidine Exhibits a Lower pKa than Typical Carboxylic Acid Bioisosteres

The predicted pKa of 2-(1H-Tetrazol-5-yl)pyrimidine is 2.84±0.10, significantly lower than the typical pKa range of 4.5–4.9 reported for unsubstituted 5-substituted tetrazoles and carboxylic acids . This lower pKa means the compound will be predominantly deprotonated and negatively charged at physiological pH (7.4), whereas a typical tetrazole bioisostere (pKa ~4.7) would exist in equilibrium between neutral and anionic forms .

pKa bioisosterism medicinal chemistry

Metal-Organic Framework (MOF) Isomerism: 2-(1H-Tetrazol-5-yl)pyrimidine Enables Selective CO2 Adsorption via Porous Isomer Formation

In the construction of Cu(II)-based MOFs, the use of 2-(1H-tetrazol-5-yl)pyrimidine as a linker yields two distinct isomers (2 and 3). Isomer 2 features 1D channels and demonstrates high selectivity for CO2 adsorption, a property attributed to the high density of free nucleophilic tetrazole N atoms on the pore surface. In contrast, Isomer 3 adopts a nonporous layer structure and exhibits negligible CO2 uptake [1].

metal-organic frameworks CO2 capture coordination chemistry

Magnetic Exchange Coupling: 5-Pyrimidyl-tetrazolate Bridges Mediate Weak to Moderate Antiferromagnetic Interactions

In a series of dinuclear and tetranuclear Cu(II) and Ni(II) complexes, the 5-pyrimidyl-tetrazolate (pmtz) ligand mediates antiferromagnetic (AF) coupling with exchange constants (J) ranging from -4.09 cm⁻¹ to -31.1 cm⁻¹, depending on the bridging coordination mode and metal geometry [1]. For instance, a Cu(II) dimer with an imidazolyl-bridging mode exhibited J = -31.1 cm⁻¹, while a Ni(II) chain showed J = -8.7 cm⁻¹ [1]. This contrasts with simpler bridging ligands like oxalate (J typically much larger in magnitude) or pyrazine (often weaker), providing a tunable magnetic interaction.

molecular magnetism coordination chemistry spin-coupling

2-(1H-Tetrazol-5-yl)pyrimidine: High-Value Application Scenarios Driven by Quantified Differentiation


Medicinal Chemistry: Bioisosteric Replacement with Altered pKa

When a project requires a carboxylic acid bioisostere with a significantly lower pKa (2.84 vs. typical 4.5–4.9) to modulate ionization state at physiological pH, 2-(1H-tetrazol-5-yl)pyrimidine offers a distinct advantage over standard tetrazoles. This property can be leveraged to improve solubility, adjust LogD, or fine-tune target binding in lead optimization campaigns [1].

Coordination Chemistry: Synthesis of Porous MOFs for Selective Gas Sorption

Researchers designing metal-organic frameworks (MOFs) for carbon capture can exploit the ligand's coordination isomerism. By controlling synthetic conditions, one can selectively obtain the porous isomer (2) with high CO2 selectivity, a feature directly linked to the high density of accessible tetrazole nitrogen atoms, which is not achievable with many other heteroaryl-tetrazole linkers [2].

Molecular Magnetism: Tunable Antiferromagnetic Coupling

The 5-pyrimidyl-tetrazolate ligand provides a platform for constructing polynuclear complexes with predictable and tunable magnetic exchange interactions (J values from -4 to -31 cm⁻¹). This makes it a candidate for designing single-molecule magnets or studying magneto-structural correlations, where the moderate coupling strength fills a niche between strongly coupled oxalate bridges and weakly coupled pyrazine systems [3].

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